An In-depth Technical Guide to the Natural Sources of Coriamyrtin for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources of Coriamyrtin for Researchers, Scientists, and Drug Development Professionals
Introduction
Coriamyrtin is a potent convulsant neurotoxin belonging to the picrotoxane class of sesquiterpene lactones. Its primary mechanism of action involves the non-competitive antagonism of GABA-A receptors in the central nervous system. This activity makes it a molecule of significant interest for neuropharmacological research and as a potential scaffold for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of Coriamyrtin, detailing the plant species in which it is found, its concentration in various plant parts, methodologies for its extraction and analysis, and its biosynthetic pathway.
Natural Sources and Plant Species
Coriamyrtin is predominantly found in various species of the genus Coriaria, a unique genus in the family Coriariaceae. These plants are distributed across various regions of the world, including the Mediterranean, Asia, and the Americas. Additionally, a limited number of other plant species have been reported to contain this toxin.
The primary plant sources of Coriamyrtin include:
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Coriaria myrtifolia : Known as redoul in the Mediterranean region, this species is one of the most well-documented sources of Coriamyrtin. The toxin is present in high concentrations, particularly in the berries, which can be mistaken for edible fruits, leading to accidental poisoning.[1][2][3] The leaves also contain the neurotoxin.[1]
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Coriaria japonica : This deciduous shrub, found in mountainous areas of Japan, is another significant source of Coriamyrtin.[4] The entire plant is considered poisonous, with the fruits and young buds being the parts most likely to be ingested accidentally.[4] Other toxic constituents in this plant include tutin and coriarin.[4]
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Coriaria ruscifolia : Found in Latin America and New Guinea, this species is also known to produce Coriamyrtin.
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Coriaria intermedia : This species, found in the Philippines and Taiwan, contains Coriamyrtin in its fruits, leaves, and stems.[5]
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Coriaria nepalensis : Native to the Himalayas, this species contains Coriamyrtin along with other related compounds.[6]
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Coriaria microphylla : This species is also a known source of Coriamyrtin.[6]
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Scurrula parasitica : This parasitic plant has also been identified as a source of Coriamyrtin.[6]
Data Presentation: Quantitative Analysis of Coriamyrtin
The concentration of Coriamyrtin can vary significantly between different species and even between different parts of the same plant. While qualitative data confirming the presence of Coriamyrtin in several Coriaria species is abundant, quantitative data is limited. The following table summarizes the available quantitative data for Coriaria intermedia.
| Plant Species | Plant Part | Coriamyrtin Concentration (% by weight) | Reference |
| Coriaria intermedia | Fruit | 0.176 | [5] |
| Leaves | 0.009 | [5] | |
| Stems | 0.041 | [5] |
It is widely reported that the fruits of Coriaria myrtifolia contain high concentrations of Coriamyrtin, though specific percentages are not consistently provided in the available literature.[1][2]
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and quantification of Coriamyrtin from plant materials. These protocols are based on established methods for the isolation of picrotoxane sesquiterpenes and can be adapted for specific research needs.
Extraction and Purification of Coriamyrtin
This protocol is adapted from methodologies used for the extraction of the structurally related compound tutin from Coriaria species.[7]
1. Plant Material Preparation:
- Collect fresh plant material (leaves, fruits, or stems).
- Air-dry the material in a well-ventilated area away from direct sunlight until brittle.
- Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Solvent Extraction:
- Soxhlet Extraction: Place the powdered plant material in a Soxhlet apparatus and extract with methanol or ethanol for 12-24 hours.
- Maceration: Alternatively, soak the powdered plant material in methanol or ethanol at room temperature for 48-72 hours with occasional agitation.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Liquid-Liquid Partitioning:
- Suspend the crude extract in warm water.
- Perform liquid-liquid extraction with a non-polar solvent such as hexane to remove lipids and other non-polar impurities. Repeat this step three times.
- The aqueous layer, containing the more polar Coriamyrtin, is retained.
4. Column Chromatography:
- Prepare a silica gel column.
- Dissolve the concentrated aqueous extract in a minimal amount of a suitable solvent and load it onto the column.
- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Coriamyrtin.
5. Crystallization:
- Combine the fractions containing pure Coriamyrtin and evaporate the solvent.
- Dissolve the residue in a minimal amount of a hot solvent (e.g., acetone or ethanol) and add a non-solvent (e.g., water or hexane) dropwise until turbidity appears.
- Allow the solution to cool slowly to induce crystallization.
- Collect the crystals by filtration and wash them with a cold solvent.
- Dry the crystals under vacuum.
Quantification of Coriamyrtin
1. Sample Preparation:
- Extract a known weight of finely ground, dried plant material with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.
- Filter the extract and, if necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.
- Dilute the extract to a known volume with the mobile phase (for HPLC) or a suitable solvent (for GC-MS).
2. HPLC-UV/DAD or HPLC-MS Analysis:
- Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and acetonitrile or methanol.
- Detection: UV detection at a wavelength where Coriamyrtin shows maximum absorbance, or mass spectrometry for higher selectivity and sensitivity.
- Quantification: Use an external standard calibration curve prepared with a certified reference standard of Coriamyrtin.
3. GC-MS Analysis:
- Derivatization: Coriamyrtin may require derivatization (e.g., silylation) to increase its volatility for GC analysis.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Ionization: Electron Ionization (EI).
- Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode for higher sensitivity.
- Quantification: Use an external standard calibration curve prepared with a derivatized certified reference standard of Coriamyrtin.
Mandatory Visualizations
Caption: Distribution of Coriamyrtin in various plant species.
Caption: Generalized experimental workflow for Coriamyrtin.
Caption: Proposed biosynthetic pathway of Coriamyrtin.
Biosynthesis of Coriamyrtin
Coriamyrtin, as a picrotoxane sesquiterpenoid, is biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenes.[12][13] The biosynthesis is a complex process involving a series of cyclizations, rearrangements, and oxidative modifications.
The proposed biosynthetic pathway is as follows:
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Cyclization of Farnesyl Pyrophosphate (FPP): The linear FPP molecule undergoes an initial cyclization, likely forming a germacrene or heady-caryol cation intermediate.[14]
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Rearrangements: This initial carbocation intermediate then undergoes a series of complex rearrangements, including 1,2-hydride and methyl shifts, leading to the formation of the characteristic tricyclic protoilludane carbocation.
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Formation of the Picrotoxane Skeleton: Further intramolecular cyclization and rearrangements of the protoilludane cation lead to the formation of the core picrotoxane skeleton.
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Oxidative Modifications and Lactonization: The final steps in the biosynthesis of Coriamyrtin involve a series of stereospecific hydroxylations and other oxidative modifications of the picrotoxane skeleton. The pathway culminates in the formation of the characteristic γ-lactone ring, yielding the final Coriamyrtin molecule. The exact enzymes and sequence of these final oxidative steps are still under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Poisoning by Coriaria myrtifolia Linnaeus: a new case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coriaria myrtifolia - Wikipedia [en.wikipedia.org]
- 4. hokeniryo1.metro.tokyo.lg.jp [hokeniryo1.metro.tokyo.lg.jp]
- 5. Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coriamyrtin - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ikm.org.my [ikm.org.my]
- 11. Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reaction mechanism of the farnesyl pyrophosphate C-methyltransferase towards the biosynthesis of pre-sodorifen pyrophosphate by Serratia plymuthica 4Rx13 - PMC [pmc.ncbi.nlm.nih.gov]
